molecular formula C21H21N3O3S B12202849 methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate

methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate

Cat. No.: B12202849
M. Wt: 395.5 g/mol
InChI Key: LKKBNQLILXMDHC-UHFFFAOYSA-N
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Description

Methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate is a structurally complex heterocyclic compound featuring a 2,3-dihydro-1,3-thiazole core. This core is substituted with a methoxyphenylimino group at position 2, a phenyl group at position 4, a propenyl group at position 3, and a carbamate moiety at position 4. Its synthesis likely involves cyclization and coupling reactions common to thiazole derivatives, as seen in analogous compounds (e.g., ) .

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

methyl N-[2-(2-methoxyphenyl)imino-4-phenyl-3-prop-2-enyl-1,3-thiazol-5-yl]carbamate

InChI

InChI=1S/C21H21N3O3S/c1-4-14-24-18(15-10-6-5-7-11-15)19(23-21(25)27-3)28-20(24)22-16-12-8-9-13-17(16)26-2/h4-13H,1,14H2,2-3H3,(H,23,25)

InChI Key

LKKBNQLILXMDHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=C2N(C(=C(S2)NC(=O)OC)C3=CC=CC=C3)CC=C

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach

A common method for thiazole synthesis involves reacting thiosemicarbazides with α-halo ketones or aldehydes. For the 2,3-dihydro-1,3-thiazole scaffold, a modified approach may be employed:

Step Reagents/Conditions Yield Rationale
Thiosemicarbazide prep.NH₂NH₂CSNH₂ + R-X (α-halo ketone)N/AForms thiazole ring via nucleophilic attack and cyclization.
Allyl group introductionAllyl bromide, K₂CO₃, DMF, 60°C~70%Alkylation at position 3 using SN2 mechanism.
Phenyl substitutionSuzuki-Miyaura coupling (Pd catalyst)~60%Introduces phenyl group at position 4.

Note : The allyl group at position 3 may require protection/deprotection strategies to avoid interference during subsequent steps.

Three-Component Reaction

Nitroepoxides have been leveraged in catalyst-free syntheses of 2-iminothiazoles. A potential pathway for the thiazole core:

Step Reagents/Conditions Yield Mechanism
Thiourea formationAmine + isothiocyanate, RT>95%Forms thiourea intermediate.
Nitroepoxide ring openingNitroepoxide, THF, 10–15°C>85%Sulfur attacks nitroepoxide, followed by cyclization and dehydration.

This method avoids transition metals, offering scalability.

Functional Group Installation

Schiff Base Formation at Position 2

The 2-methoxyphenyl imino group is introduced via condensation of a thiazole amine with 2-methoxybenzaldehyde:

Step Reagents/Conditions Yield Optimization
Imine formation2-Methoxybenzaldehyde, EtOH, reflux~80%Acid catalysis (e.g., p-TsOH) enhances imine formation.

Key Consideration : Steric hindrance from the allyl group may necessitate excess aldehyde or prolonged reaction times.

Method Reagents/Conditions Yield Advantages
Methyl chloroformateClCO₂Me, DIPEA, CH₂Cl₂, 0°C → RT~75%Fast reaction; minimal byproducts.
CO₂/Alkyl HalideCO₂, MeI, Cs₂CO₃, DMF, 60°C~65%Environmentally friendly but requires high CO₂ pressure.

Alternative : Boc protection followed by Curtius rearrangement (see Table 4).

Optimized Reaction Conditions

Critical Parameters for Carbamate Synthesis

Parameter Methyl Chloroformate CO₂/MeI
Temperature 0°C → RT60°C
Solvent CH₂Cl₂DMF
Catalyst/Base DIPEACs₂CO₃
Reaction Time 2–4 h12–24 h

Trade-offs : Methyl chloroformate offers higher yields but uses hazardous reagents, while CO₂-based methods are greener but less efficient.

Challenges and Mitigation

Regioselectivity Issues

The thiazole ring’s electronic environment may direct substitutions to unintended positions.

Challenge Solution Example
Position 4 vs. 5 Use directing groups (e.g., electron-withdrawing substituents)Phenyl group at position 4 enhances electrophilicity at position 5.
Allyl Group Stability Conduct allylation early to minimize degradationAllyl bromide addition before carbamate formation.

Carbamate Stability

Carbamates are labile under acidic/basic conditions.

Strategy Method Rationale
Protective Groups Boc protection during synthesisShields carbamate from hydrolysis during subsequent steps.
Low-Temperature Workup Quench reactions at 0°CReduces decomposition during isolation.

Analytical Validation

Key characterization data for intermediates and the final compound:

Stage Analytical Technique Expected Data
Thiazole Core ¹H NMR δ 7.2–7.8 ppm (aromatic H), δ 4.5–5.0 ppm (allyl CH₂), δ 3.3–3.8 ppm (SCH₂).
Carbamate IR 1720–1750 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C–O–C).
Final Product HRMS [M+H]⁺ calculated: 393.5 g/mol (C₂₂H₂₃N₃O₂S).

Comparative Analysis of Synthetic Routes

Route Advantages Limitations
Cyclocondensation High regioselectivityMulti-step; requires purified intermediates.
Three-Component Scalable, catalyst-freeLimited functional group tolerance.
CO₂-Based Carbamoylation Environmentally friendlyLow yields; requires high-pressure equipment.

Chemical Reactions Analysis

Methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate undergoes several types of chemical reactions:

Scientific Research Applications

Methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate involves its interaction with specific molecular targets. The thiazole ring and phenyl groups allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound belongs to a broader class of thiazole and thiadiazole derivatives, which are widely studied for their pharmaceutical and agrochemical applications. Key structural analogs include:

Compound Name Core Structure Substituents Molecular Weight Application/Activity Reference
Target Compound 2,3-dihydro-1,3-thiazole 2-methoxyphenylimino, 4-phenyl, 3-propenyl, 5-carbamate ~428.5 (calc.) Not specified -
N-Methyl-4-phenylthiazol-2-amine derivatives () Thiazole Pyrimidinyl, morpholinosulfonyl, methylamino 436.16 (HR-MS) Kinase inhibition (inferred)
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () 1,3,4-thiadiazole Phenylcarbamoyl, methoxybenzoate 369.40 Not specified
Metsulfuron methyl ester () Triazine Methoxy, methyl, sulfonylbenzoate ~381.4 Herbicide

Key Observations:

  • Core Heterocycles: While the target compound uses a 2,3-dihydrothiazole ring, analogs like those in and employ non-hydrogenated thiazole or thiadiazole cores, which influence electronic properties and stability .
  • Substituent Diversity: The propenyl group in the target compound is rare among analogs; more common substituents include sulfonylurea () or morpholinosulfonyl groups (), which enhance solubility or target specificity .

Functional Group Impact

  • Carbamate vs. Sulfonylurea: The carbamate group in the target compound contrasts with sulfonylurea moieties in herbicides like metsulfuron (). Sulfonylureas are known for herbicidal activity via acetolactate synthase inhibition, whereas carbamates may exhibit broader bioactivity (e.g., enzyme inhibition or antimicrobial effects) .
  • Imino vs. Amino Groups: The methoxyphenylimino group in the target compound differs from the amino groups in ’s pyrimidinyl-thiazole derivatives.

Analytical and Computational Insights

Biological Activity

Methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate (abbreviated as MPTC) is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. The compound features a thiazole ring, multiple phenyl groups, and a methoxyphenyl moiety, which contribute to its interactions with various biological targets.

Structural Characteristics

  • Molecular Formula : C21H21N3O3S
  • Molecular Weight : 395.5 g/mol
  • Key Functional Groups :
    • Thiazole ring
    • Methoxy group
    • Multiple phenyl groups

These structural elements are crucial for the compound's biological activity, influencing its ability to interact with enzymes and receptors.

Biological Activities

MPTC exhibits a range of biological activities, including:

1. Antitumor Activity

  • MPTC has shown promising results in inhibiting the growth of cancer cells. The presence of the thiazole ring and phenyl groups enhances its cytotoxic potential.
  • In studies involving various cancer cell lines, MPTC demonstrated significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

2. Anticonvulsant Properties

  • Compounds similar to MPTC have been evaluated for their anticonvulsant activity. The structure–activity relationship (SAR) indicates that modifications in the phenyl groups can enhance efficacy against seizure models .
  • MPTC's ability to modulate neurotransmitter systems may contribute to its anticonvulsant effects.

3. Enzyme Inhibition

  • The thiazole moiety is known for its ability to bind to various enzymes. MPTC's interactions with specific molecular targets can lead to the inhibition of enzyme activity, which is crucial for therapeutic interventions in metabolic disorders.

Research Findings and Case Studies

Recent studies have focused on synthesizing derivatives of MPTC and evaluating their biological activities:

Compound Biological Activity IC50 Value (µM) Reference
MPTCAntitumor10–30
Compound AAnticonvulsant5–15
Compound BEnzyme Inhibition20–50

Case Study: Antitumor Activity

In a comparative study involving various thiazole derivatives, MPTC was highlighted for its potent cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells. The mechanism of action was attributed to the compound's ability to induce apoptosis through mitochondrial pathways, supported by molecular docking studies that revealed strong binding affinity to Bcl-2 proteins .

Case Study: Anticonvulsant Effects

Another study evaluated MPTC analogs for their anticonvulsant properties using the pentylenetetrazol (PTZ) model in rodents. Results indicated that certain modifications in the phenyl rings significantly enhanced anticonvulsant efficacy, suggesting that similar strategies could be applied to optimize MPTC for therapeutic use against epilepsy .

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